molecular formula C14H21N3O2 B13005994 3-Amino-6-methyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one

3-Amino-6-methyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one

Cat. No.: B13005994
M. Wt: 263.34 g/mol
InChI Key: BECUWEMVKJIGRY-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials and reagents may include methylpyridinone, amino groups, and piperidine derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups like alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer, infections, or neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-6-methyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-methylpyridin-2(1H)-one: Lacks the piperidine moiety but shares the pyridinone core.

    1-(2-(2-Methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one: Lacks the amino group but retains the piperidine and pyridinone structures.

Uniqueness

3-Amino-6-methyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one is unique due to the presence of both the amino group and the piperidine moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

3-amino-6-methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one

InChI

InChI=1S/C14H21N3O2/c1-10-5-3-4-8-16(10)13(18)9-17-11(2)6-7-12(15)14(17)19/h6-7,10H,3-5,8-9,15H2,1-2H3

InChI Key

BECUWEMVKJIGRY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CN2C(=CC=C(C2=O)N)C

Origin of Product

United States

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